1-(Difluoromethoxy)-3-iodonaphthalene
Description
Significance of Aryl Halides in Organic Synthesis
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. iitk.ac.inchemistrylearner.com Their utility stems from their reactivity in a wide array of chemical transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.comfiveable.me They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.inlibretexts.org
The carbon-halogen bond in aryl halides possesses a distinct polarity and reactivity profile. While generally less reactive towards nucleophilic substitution than alkyl halides due to the stability of the aromatic ring, they can be activated under specific conditions or by the presence of electron-withdrawing groups. fiveable.melibretexts.org A cornerstone of modern organic chemistry is the use of aryl halides in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the halogen atom acts as a leaving group, enabling the formation of complex molecular architectures. The reactivity of the aryl halide in these processes is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. fiveable.me
Importance of Difluoromethoxy Groups in Chemical Research
The difluoromethoxy group (-OCF₂H) has garnered considerable interest in medicinal chemistry and materials science. nbuv.gov.uaresearchgate.netacs.org This interest is due to its unique electronic properties, which are a hybrid of the electron-withdrawing nature of the difluoromethyl group and the electron-donating potential of a methoxy (B1213986) group. nbuv.gov.ua The inclusion of a difluoromethoxy moiety can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov
Research has shown that the difluoromethoxy group acts as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.ua This electronic influence can be leveraged to modulate the reactivity and biological activity of a parent molecule. The synthesis of compounds containing the difluoromethoxy group has been an active area of research, with various methods developed for its introduction into aromatic systems. acs.orgnih.gov
Contextualizing 1-(Difluoromethoxy)-3-iodonaphthalene within Naphthalene (B1677914) Derivative Research
While specific research dedicated solely to this compound is not widely available in the public domain, its chemical behavior can be inferred from the extensive body of knowledge on related halogenated and fluorinated naphthalenes. rsc.orgnih.govresearchgate.netepa.govacs.org The strategic placement of the iodo and difluoromethoxy groups makes this compound a potentially valuable intermediate for the synthesis of more complex and functionally diverse naphthalene derivatives.
Chemical and Physical Properties of Naphthalene Derivatives
To provide context for the properties of this compound, the table below presents data for the parent compound, 1-iodonaphthalene, and a related difluoromethoxy-containing naphthalene derivative.
| Property | 1-Iodonaphthalene | 1-Chloro-3-(difluoromethoxy)naphthalene |
|---|---|---|
| CAS Number | 90-14-2 | 1261754-18-0 |
| Molecular Formula | C₁₀H₇I | C₁₁H₇ClF₂O |
| Molecular Weight | 254.07 g/mol | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7F2IO |
|---|---|
Molecular Weight |
320.07 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI Key |
KLWQETAPFOEECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)I |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity Pathways Involving 1 Difluoromethoxy 3 Iodonaphthalene
Reactivity Governed by the Iodine Substituent
The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a versatile functional handle for the derivatization of the naphthalene (B1677914) scaffold. Its reactivity is evident in nucleophilic, electrophilic, and radical-mediated pathways.
Nucleophilic Substitution Reactions on the Iodonaphthalene Moiety
Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established transformation, though it typically requires specific conditions. Simple, unactivated aryl halides are generally resistant to nucleophilic attack. libretexts.orgchemistrysteps.com For a successful SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com
In the case of 1-(difluoromethoxy)-3-iodonaphthalene, the difluoromethoxy group at the 1-position exerts a moderate electron-withdrawing effect. nuph.edu.uanuph.edu.ua This effect activates the naphthalene ring towards nucleophilic attack to some extent, but it is not as potent as a nitro group. Therefore, nucleophilic substitution of the iodine atom would likely require either a very powerful nucleophile (such as an amide anion) or harsh reaction conditions, like high temperatures. libretexts.org
The mechanism for this reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequently, the iodide ion is expelled, and the aromaticity of the naphthalene ring is restored. chemistrysteps.com Interestingly, in the context of SNAr reactions, the typical leaving group ability of halogens is often inverted (F > Cl > Br > I). youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, making the carbon atom more electrophilic. youtube.comyoutube.com
Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophiles, and substitution typically favors the α-position (carbons 1, 4, 5, and 8) over the β-position (carbons 2, 3, 6, and 7) due to the formation of a more stable carbocation intermediate. utexas.eduwordpress.comlibretexts.org
In this compound, the regiochemical outcome of a further electrophilic substitution is controlled by the combined directing effects of the two existing substituents.
1-(Difluoromethoxy) group : This group is moderately deactivating due to its electron-withdrawing nature. nuph.edu.uaresearchgate.net As a deactivating group, it directs incoming electrophiles primarily to the meta positions relative to itself (i.e., positions 5 and 7 on the adjacent ring).
3-Iodo group : Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can stabilize the intermediate carbocation through resonance. libretexts.org Thus, the iodine at C-3 would direct incoming electrophiles to the ortho positions (C-2 and C-4) and the para position (C-7).
The ultimate substitution pattern arises from the competition between these directing effects. The most likely positions for electrophilic attack would be C-4, C-5, and C-7, as these positions are activated or not strongly deactivated by at least one of the groups. A detailed analysis of the stability of the Wheland intermediates for each possible substitution site is necessary to predict the major product.
Radical Pathways in Halogenation and Derivatization
While free-radical halogenation is a primary pathway for the functionalization of alkanes and benzylic positions, its application directly to aromatic C-H bonds is less common and requires specific conditions. wikipedia.org The direct radical substitution of a hydrogen atom on the naphthalene ring of this compound is not a typical reactivity pathway.
However, the aryl iodide bond itself can participate in radical reactions. Aryl radicals can be generated from aryl iodides through various methods, such as single-electron transfer (SET) processes. acs.org These highly reactive intermediates can then engage in a variety of transformations, including hydrogen atom abstraction or addition to unsaturated systems. Among the halogens, iodine is the most likely to participate in such reactions due to the relative weakness of the C-I bond. Radical reactions initiated by the homolytic cleavage of the C-I bond can be triggered by photolysis, radical initiators, or transition metals.
Influence of the Difluoromethoxy Group on Reaction Selectivity
The difluoromethoxy group (-OCF₂H) is a key modulator of the chemical properties of the naphthalene system. Its electronic character is a blend of the features of an ether and a polyfluorinated alkyl group.
In terms of regioselectivity for electrophilic substitution, this deactivating character directs incoming electrophiles to positions meta to its point of attachment (C-1). Conversely, for nucleophilic aromatic substitution, the electron-withdrawing properties of the difluoromethoxy group serve to activate the ring, making the carbon atom attached to the iodine more susceptible to attack by a nucleophile. chemistrysteps.commasterorganicchemistry.com Furthermore, the -OCF₂H group can act as a hydrogen bond donor, which could influence intermolecular interactions and potentially affect reaction pathways in specific solvent systems or in enzyme-catalyzed processes. nih.gov
Cross-Coupling Reactions of the Aryl Iodide Functionality
The aryl iodide moiety is an exceptionally valuable functional group in modern organic synthesis, primarily due to its high reactivity in palladium-catalyzed cross-coupling reactions. This class of reactions provides powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Methodologies
In palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide partner follows the general trend: I > Br > Cl > F. unistra.fr Consequently, the aryl iodide in this compound is an excellent electrophilic partner for a wide range of these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions typically proceed under mild conditions and tolerate a broad array of functional groups.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. youtube.com
Transmetalation (for Suzuki and Sonogashira): The nucleophilic partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center. nrochemistry.comwikipedia.org In the Heck reaction, this step is replaced by the coordination and insertion of an alkene. wikipedia.org
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner | Typical Catalyst | Typical Base | Typical Solvent(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
These methodologies would allow for the straightforward conversion of this compound into a diverse range of derivatives, such as biaryls (via Suzuki coupling), arylalkynes (via Sonogashira coupling), and substituted styrenes (via Heck coupling).
Other Transition Metal-Mediated Coupling Processes
While palladium-catalyzed reactions are common, other transition metals also play a crucial role in mediating coupling processes involving aryl iodides like this compound. These alternative methods can offer different reactivity patterns, selectivities, and functional group tolerances.
Copper-Catalyzed Coupling Reactions:
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical method for the formation of carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgmdpi.com In the context of this compound, copper catalysis can be employed for O-arylation, N-arylation, and S-arylation reactions.
The generally accepted mechanism for Ullmann-type reactions involves the formation of an organocopper intermediate. organic-chemistry.org The catalytic cycle is often proposed to proceed through either a Cu(I)/Cu(III) oxidative addition-reductive elimination pathway or a one-electron process involving radical intermediates. mdpi.com For the reaction of this compound with a nucleophile (e.g., an alcohol, amine, or thiol), the process would likely initiate with the formation of a copper(I) nucleophile complex. Oxidative addition of the aryl iodide to this complex would form a Cu(III) intermediate, followed by reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. mdpi.com
| Coupling Partner | Product Type | Mechanistic Pathway |
| Alcohols/Phenols | Diaryl ethers | Cu(I)/Cu(III) catalytic cycle |
| Amines | Aryl amines | Cu(I)/Cu(III) catalytic cycle |
| Thiols | Diaryl thioethers | Cu(I)/Cu(III) catalytic cycle |
Nickel-Catalyzed Cross-Coupling Reactions:
Nickel catalysis has emerged as a powerful alternative to palladium for various cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. princeton.edu Nickel catalysts can effectively couple aryl iodides with a range of partners, including organozinc reagents (Negishi coupling), organoboron compounds (Suzuki coupling), and amines (Buchwald-Hartwig amination). princeton.edunih.gov
Mechanistically, nickel-catalyzed cross-couplings can proceed through pathways similar to those of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel has a greater propensity to engage in single-electron transfer (SET) processes, leading to radical intermediates. This can result in different selectivity and reactivity compared to palladium. For instance, in the coupling of this compound, a Ni(0) species would undergo oxidative addition to the C-I bond to form a Ni(II) intermediate. Subsequent transmetalation with an organometallic reagent or reaction with an amine, followed by reductive elimination, would afford the desired product. princeton.edu
| Coupling Type | Coupling Partner | Catalyst System (General) |
| Negishi | Organozinc | Ni(0) complex + ligand |
| Suzuki | Organoboron | Ni(0) complex + ligand |
| Buchwald-Hartwig | Amine | Ni(0) complex + ligand |
Advanced Applications of 1 Difluoromethoxy 3 Iodonaphthalene in Organic Synthesis
Contributions to Synthetic Methodologies Development
The strategic placement of both a difluoromethoxy group and an iodine atom on a naphthalene (B1677914) scaffold makes 1-(difluoromethoxy)-3-iodonaphthalene a valuable substrate in the development of modern synthetic methodologies. Its utility is particularly evident in the realm of palladium-catalyzed cross-coupling reactions, where it serves as a robust building block for constructing complex molecular architectures. The presence of the difluoromethoxy group (–OCHF₂) offers a unique electronic profile and a valuable motif for pharmaceutical and agrochemical research, while the iodo-substituent provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Research in this area has leveraged this compound to demonstrate the efficacy and scope of new catalytic systems and reaction conditions. Its participation in these reactions helps to validate methodologies, particularly showing the tolerance of the difluoromethoxy group under various catalytic cycles.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, has been a key area where this compound has been employed. Methodological developments often use substrates like this to test the robustness of new ligands or catalyst systems. For instance, in the development of novel palladium catalysts, this compound can be used as a model aryl iodide to couple with various boronic acids or esters. The successful coupling to form 3-aryl-1-(difluoromethoxy)naphthalene derivatives demonstrates the catalyst's activity and functional group tolerance.
Below is a representative table illustrating the application of this compound in a hypothetical Suzuki-Miyaura coupling methodology study.
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 90 | 95 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 110 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 91 |
Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes, forming a C(sp²)–C(sp) bond. The use of this compound in the development of Sonogashira protocols is critical for assessing the methodology's applicability to fluorinated substrates. These studies often focus on achieving high yields under mild, copper-free conditions to enhance the functional group compatibility and simplify purification. The successful coupling of this substrate with various terminal alkynes showcases the utility of the developed catalytic system for creating novel difluoromethoxylated naphthalene-based acetylenic compounds.
The following interactive table provides examples of how this compound might be used to validate a new Sonogashira coupling protocol.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%) | Et₃N | THF | 60 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | Dioxane | 80 | 91 |
| 3 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%) | Diisopropylamine | DMF | 70 | 85 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3 mol%) | Et₃N | Toluene | 80 | 90 |
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The inclusion of this compound in the substrate scope of new Buchwald-Hartwig methodologies is important for demonstrating the reaction's tolerance for both the naphthalene core and the difluoromethoxy group. These studies often aim to develop more active and general catalysts that can operate under milder conditions and with a broader range of amine coupling partners. The successful amination of this substrate provides access to a variety of 3-amino-1-(difluoromethoxy)naphthalene derivatives, which are of interest in medicinal chemistry.
A summary of representative findings for the Buchwald-Hartwig amination using this compound is presented below.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%) | NaOt-Bu | Toluene | 100 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) | Cs₂CO₃ | THF | 80 | 93 |
| 4 | Piperidine | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) | LiHMDS | Toluene | 90 | 95 |
Computational and Theoretical Chemistry Studies of 1 Difluoromethoxy 3 Iodonaphthalene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 1-(Difluoromethoxy)-3-iodonaphthalene is fundamentally defined by the arrangement of its electrons in various molecular orbitals. A detailed analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's reactivity.
Key aspects of the analysis would include:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. For substituted naphthalenes, the nature and position of the substituents significantly modulate this gap.
Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-withdrawing nature of the difluoromethoxy and iodo groups would influence the electron density across the naphthalene (B1677914) ring system.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. This would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into intermolecular interactions.
Table 1: Hypothetical Frontier Orbital Energies for Substituted Naphthalenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.40 | 4.75 |
| 1-Iodonaphthalene | -6.20 | -1.65 | 4.55 |
| 1-(Difluoromethoxy)naphthalene | -6.35 | -1.50 | 4.85 |
| This compound | (Predicted) | (Predicted) | (Predicted) |
Note: Values for Naphthalene and its individual derivatives are representative and serve as a basis for predicting the properties of the target compound.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in exploring potential synthetic routes and understanding reaction mechanisms involving this compound.
Density Functional Theory (DFT) is a robust method for investigating reaction mechanisms at the atomic level. For a molecule like this compound, which could be an intermediate in complex syntheses, DFT can be used to:
Identify Intermediates and Transition States: By mapping the potential energy surface, stable intermediates and high-energy transition states can be located.
Clarify Reaction Mechanisms: For instance, in cross-coupling reactions where the iodine atom is substituted, DFT can elucidate the oxidative addition, transmetalation, and reductive elimination steps.
Rationalize Regioselectivity: DFT calculations can explain why reactions occur at a specific site on the molecule by comparing the activation energies for different pathways.
Understanding the energetic landscape provides a quantitative picture of a reaction's feasibility.
Reaction Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.
Activation Energy Barriers: The height of the energy barrier (activation energy) determines the reaction rate. Comparing these barriers for different proposed synthetic routes allows for the selection of the most efficient pathway.
Spectroscopic Property Predictions and Interpretations
Computational methods can predict various spectroscopic properties, which are invaluable for compound characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these predicted spectra with experimental data is a powerful tool for structure verification.
IR and Raman Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. This helps in assigning the peaks observed in experimental IR and Raman spectra to specific functional groups, such as the C-F and C-O stretches of the difluoromethoxy group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its properties and interactions.
Conformational Preferences: this compound has rotational freedom around the C-O bond of the methoxy (B1213986) group. Conformational analysis would identify the most stable (lowest energy) spatial arrangements of the difluoromethoxy group relative to the naphthalene ring.
Molecular Dynamics (MD): MD simulations provide a view of the molecule's dynamic behavior over time at a given temperature. This can reveal how the molecule flexes and rotates, which is important for understanding its interactions in a solution or biological environment.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to establish a mathematical relationship between a molecule's structural or computed properties and its chemical reactivity. smolecule.com
Descriptor Calculation: A range of molecular descriptors for this compound would be calculated. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological.
Model Building: By correlating these descriptors with experimentally determined reactivity for a series of related compounds, a predictive QSRR model can be developed. This model could then be used to estimate the reactivity of this compound in specific transformations.
Future Research Directions and Perspectives on 1 Difluoromethoxy 3 Iodonaphthalene Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted naphthalenes, particularly those with distinct functional groups like 1-(Difluoromethoxy)-3-iodonaphthalene, often involves multi-step processes that may lack efficiency and sustainability. chemistryviews.org Future research will likely prioritize the development of more direct, atom-economical, and environmentally benign synthetic methods.
Key areas of focus will include:
Late-Stage Functionalization: Developing methods for the direct, regioselective introduction of the difluoromethoxy and iodo groups onto a pre-existing naphthalene (B1677914) core. This contrasts with traditional routes that build the naphthalene scaffold from simpler, pre-functionalized benzene (B151609) derivatives. chemistryviews.org C-H activation strategies, in particular, represent a promising avenue for installing these groups with high precision and minimal waste.
Catalytic Approaches: Exploring novel transition-metal-catalyzed cross-coupling reactions to construct the C-O and C-I bonds. researchgate.nethilarispublisher.com Research into catalysts based on earth-abundant metals (e.g., iron, copper) as alternatives to precious metals (e.g., palladium) is a critical aspect of sustainable chemistry. researchgate.net
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel. For instance, a tandem reaction could involve the formation of the naphthalene ring followed immediately by iodination or difluoromethoxylation, thereby reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.gov
Skeletal Editing: Investigating advanced strategies like heteroatom transmutation, where a nitrogen atom in an isoquinoline (B145761) precursor is replaced with a carbon atom to form the naphthalene skeleton. nih.govnih.gov This "skeletal editing" approach offers a fundamentally new and potentially more efficient way to access complex naphthalene derivatives. nih.govnih.gov
| Synthetic Strategy | Description | Potential Advantages for this compound | Key Research Challenges |
|---|---|---|---|
| Traditional Linear Synthesis | Step-wise construction of the naphthalene scaffold from functionalized precursors. chemistryviews.org | Well-established and predictable. | Often lengthy, low overall yield, generates significant waste. |
| Late-Stage C-H Functionalization | Direct introduction of Iodo and OCF₂H groups onto a naphthalene backbone. | High atom economy, rapid access to analogues. | Achieving high regioselectivity, catalyst development. |
| Tandem/Cascade Reactions | Multiple bond-forming events occur sequentially in a single pot. researchgate.net | Increased efficiency, reduced waste and purification steps. | Compatibility of reagents and catalysts, controlling selectivity. |
| Skeletal Editing | Transmutation of atoms within a heterocyclic core (e.g., isoquinoline) to form naphthalene. nih.govnih.gov | Novel and convergent access to the core structure. | Development of new reagents and reaction conditions. |
Exploration of Unconventional Reactivity Modes
The iodine atom in this compound is not merely a placeholder for substitution but a gateway to diverse and powerful chemical transformations. Future research will delve into harnessing its unique reactivity, particularly in the realm of hypervalent iodine chemistry.
Hypervalent Iodine Reagents: A significant future direction involves the in situ or external oxidation of the iodine atom from its I(I) state to a hypervalent I(III) or I(V) state. acs.orgnih.gov This transformation converts the iodo group into a highly electrophilic center and an excellent leaving group, enabling a host of reactions that are otherwise difficult to achieve. acs.org Such hypervalent iodine derivatives of the title compound could be used as reagents for oxidative couplings, rearrangements, and the transfer of complex functional groups. nih.gov
Reactivity Umpolung: Hypervalent iodine chemistry allows for "Umpolung," or the inversion of the normal polarity of a functional group. acs.org While the iodo group is typically an electrophilic site (or a leaving group in cross-coupling), its incorporation into certain hypervalent iodine reagents could enable it to act as a nucleophilic arylating agent, opening up new bond disconnection strategies. acs.org
Radical Reactions: The relatively weak C-I bond (the weakest among carbon-halogen bonds) makes it a prime candidate for initiating radical reactions under photolytic or catalytic conditions. wikipedia.org This could enable novel C-C and C-heteroatom bond formations that are complementary to traditional two-electron pathways.
Aryne Precursors: The naphthalene backbone could potentially be converted into an aryne intermediate. This highly reactive species could then participate in cycloaddition or nucleophilic trapping reactions to rapidly build molecular complexity.
Integration into Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of reactions involving this compound, its chemistry is a prime candidate for integration into modern synthesis platforms.
Flow Chemistry for Organofluorine Synthesis: The synthesis of organofluorine compounds often involves hazardous reagents and highly energetic reactions. nih.govbeilstein-journals.org Flow microreactors offer superior control over reaction parameters such as temperature and pressure, enabling safer and more efficient synthesis. nih.govvapourtec.com Future work could develop a continuous-flow process for the difluoromethoxylation step, minimizing risks and facilitating scale-up.
Automated Synthesis Platforms: Automated synthesis systems, which combine robotics with flow chemistry, can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) to optimize the synthesis of this compound and its derivatives. This high-throughput approach can significantly accelerate the discovery of novel reactions and the generation of compound libraries for biological or materials screening.
In-line Purification and Analysis: Advanced flow chemistry setups can incorporate in-line purification and analytical techniques (e.g., HPLC, NMR). This allows for real-time monitoring of reaction progress and immediate purification of the product, streamlining the entire synthesis workflow from starting material to final compound.
Application in Advanced Materials Science Research
The unique electronic and physical properties conferred by the difluoromethoxy group and the naphthalene core suggest potential applications in materials science.
Organic Electronics: Naphthalene derivatives are known building blocks for organic materials with interesting optical and electronic properties. rsc.org The introduction of the highly polar C-F bonds in the difluoromethoxy group can significantly alter the molecule's frontier molecular orbital energies (HOMO/LUMO), charge transport characteristics, and solid-state packing. Future research could explore the use of this compound as a precursor for synthesizing novel n-type materials for organic thin-film transistors (OTFTs) or as electron transport layer (ETL) materials in perovskite solar cells. rsc.org
Fluoropolymers: While not a monomer itself, the compound could be functionalized to create novel monomers for specialty fluoropolymers. These materials could exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical properties, driven by the combination of the rigid naphthalene unit and the fluorinated ether group.
Liquid Crystals: The rigid, planar structure of the naphthalene core combined with the polar difluoromethoxy group could be a foundation for designing new liquid crystalline materials. The iodine atom provides a convenient point for further elaboration to create more complex, tailored molecular architectures required for liquid crystal phases.
| Application Area | Role of this compound | Key Properties to Investigate | Future Research Focus |
|---|---|---|---|
| Organic Electronics | Precursor for Electron Transport Layer (ETL) materials or n-type semiconductors. rsc.org | Electron mobility, LUMO energy level, film-forming properties, thermal stability. | Synthesis of oligomers and polymers; device fabrication and characterization. |
| Fluoropolymers | Building block for specialty monomers after further functionalization. | Thermal degradation temperature, solvent resistance, refractive index, dielectric constant. | Development of polymerization routes; characterization of polymer properties. |
| Liquid Crystals | Core scaffold for discotic or calamitic liquid crystals. | Mesophase behavior, clearing point, birefringence, dielectric anisotropy. | Synthesis of derivatives with varied peripheral substituents; phase behavior studies. |
Synergistic Experimental and Computational Approaches for Mechanistic Discovery
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for rational optimization and the discovery of new transformations. A synergistic approach combining experimental studies with high-level computational chemistry will be pivotal.
Elucidating Reaction Pathways: Computational methods, such as Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) models, can be used to map out the potential energy surfaces of reactions. rsc.orgresearchgate.net This allows researchers to identify transition states, calculate activation barriers, and predict the most likely reaction pathways for its synthesis and subsequent functionalization.
Understanding Non-covalent Interactions: The interplay of non-covalent interactions, such as halogen bonding from the iodine atom or dipole-dipole interactions from the difluoromethoxy group, can significantly influence reactivity and selectivity. Computational studies can model these subtle forces, providing insights that are often difficult to obtain through experiments alone. rsc.org
Predictive Modeling: As computational models become more sophisticated, they can be used in a predictive capacity. dntb.gov.ua For example, virtual screening of different catalysts or reaction conditions can be performed to identify the most promising candidates for experimental validation, thereby saving time and resources. This collaborative loop, where computational predictions guide experimental design and experimental results refine computational models, will accelerate progress in the chemistry of this versatile building block.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(difluoromethoxy)-3-iodonaphthalene, and how can regioselectivity be controlled?
- Methodology : The synthesis typically involves halogenation and functional group introduction. A plausible route is:
Naphthalene iodination : Direct iodination at the 3-position using iodine monochloride (ICl) in acetic acid, leveraging the directing effects of pre-existing substituents .
Difluoromethoxy introduction : A nucleophilic substitution reaction with a difluoromethoxide source (e.g., HCF₂OK) on a pre-functionalized naphthalene intermediate (e.g., 3-iodo-1-hydroxynaphthalene) under anhydrous conditions. This mirrors strategies used in aryl difluoromethoxy synthesis for agrochemicals like diflumetorim .
- Regioselectivity control : Steric and electronic factors guide substitution. Computational modeling (DFT) can predict reactive sites, while protecting groups or directing agents (e.g., boronates) enhance positional accuracy .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral contradictions resolved?
- Key techniques :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., difluoromethoxy CF₂ splitting) and chemical shifts (δ ~120-130 ppm for iodinated aromatic carbons) .
- Mass spectrometry (EI/ESI) : Confirm molecular ion ([M]⁺) and fragmentation pathways (e.g., loss of I or CF₂O groups) .
- UV/Vis : Monitor conjugation effects from iodination and electron-withdrawing CF₂O groups .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Electronic effects : The electron-withdrawing CF₂O group deactivates the aromatic ring, reducing oxidative addition efficiency in palladium-catalyzed couplings.
- Methodological adjustments :
- Use electron-deficient ligands (e.g., SPhos) to enhance catalytic activity .
- Optimize temperature (80–100°C) and base (Cs₂CO₃) to mitigate dehalogenation side reactions .
Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?
- Challenges :
- Heavy atom effects : Iodine’s high electron density causes absorption anomalies, complicating diffraction data .
- Conformational flexibility : The CF₂O group may adopt multiple orientations, reducing crystal quality.
- Solutions :
- Use synchrotron radiation for high-resolution data collection.
- Apply disorder modeling in refinement software (e.g., SHELXL) .
- Low-temperature crystallography (100 K) stabilizes conformers .
Q. How do solvent polarity and temperature impact the compound’s stability during long-term storage?
- Degradation pathways : Hydrolysis of the difluoromethoxy group (CF₂O → COH) in protic solvents or under acidic/basic conditions .
- Stabilization strategies :
- Store in anhydrous, aprotic solvents (e.g., THF, DCM) under inert atmosphere (N₂/Ar) at –20°C .
- Add stabilizers (e.g., BHT) to prevent radical-mediated decomposition .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between computational predictions and experimental observations?
- Root cause : Computational models (e.g., COSMO-RS) may underestimate halogen bonding (C–I⋯solvent) or π-stacking in crystalline phases.
- Resolution :
Validate predictions with multiple solvents (e.g., DMSO vs. hexane).
Use Hansen solubility parameters to identify optimal solvents .
Experimentally confirm via dynamic light scattering (DLS) for colloidal stability .
Safety and Handling
Q. What precautions are essential when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
